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molecular formula C12H17BrO3 B8341319 2-(3-(3-Bromopropoxy)benzyloxy)ethanol

2-(3-(3-Bromopropoxy)benzyloxy)ethanol

Cat. No. B8341319
M. Wt: 289.16 g/mol
InChI Key: DONSZVJWOBYIBE-UHFFFAOYSA-N
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Patent
US08361993B2

Procedure details

The solution of 3-(hydroxymethyl)phenol (8.8 g, 71 mmol) and of paratoluenesulfonic acid (PTSA) (2.3 g, 13.4 mmol) in ethylene glycol (180 mL) is heated to 130° C. under argon for 40 hrs. After cooling down to 80° C., K2CO3 (13 g, 94 mmol) and then 1,3-dibromopropane (42 mL, 386 mmol) are added. After 2 hrs of stirring at this temperature, the reaction is cooled to RT and extracted with a DCM-H2O mixture. And then the organic phase is washed several times with water, dried on Na2SO4 and concentrated in vacuo. The final crude product is obtained as a yellow oil (14 g, 68% for two steps) and used without any further purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:10]C1C=CC(S(O)(=O)=O)=CC=1.[C:21]([O-:24])([O-])=O.[K+].[K+].[Br:27][CH2:28][CH2:29][CH2:30]Br>C(O)CO>[Br:27][CH2:28][CH2:29][CH2:30][O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][O:1][CH2:10][CH2:21][OH:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
42 mL
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After 2 hrs of stirring at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with a DCM-H2O mixture
WASH
Type
WASH
Details
And then the organic phase is washed several times with water
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCOC=1C=C(COCCO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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